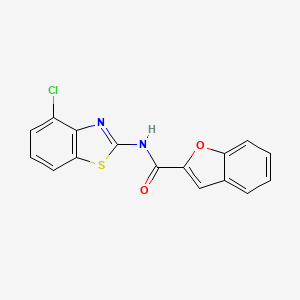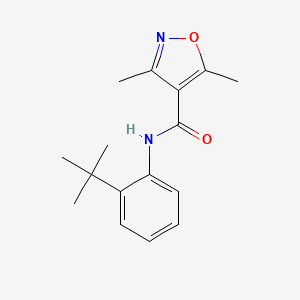
N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, also known as BF-1, is a novel compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. BF-1 possesses a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell proliferation, angiogenesis, and inflammation. N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation, and to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in apoptosis and inflammation.
Biochemical and Physiological Effects
N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In neuronal cells, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to enhance synaptic plasticity and cognitive function, and to protect against oxidative stress and neuroinflammation. In microbial cells, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to inhibit bacterial growth and biofilm formation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has several advantages for use in lab experiments, including its relatively simple synthesis method, its high purity and stability, and its diverse range of potential applications. However, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the structure-activity relationship of N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide and its derivatives to identify more potent and selective compounds.
3. Elucidation of the molecular targets and signaling pathways involved in the biological effects of N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide.
4. Evaluation of the pharmacokinetics and toxicology of N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in animal models.
5. Development of novel drug delivery systems for N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide to improve its solubility and bioavailability.
6. Investigation of the potential applications of N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide in other fields such as immunology and cardiovascular disease.
In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a promising compound with potential applications in various fields of research. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2-benzofuran-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been investigated for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In infectious diseases, N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has been studied for its antimicrobial properties against various pathogens.
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2S/c17-10-5-3-7-13-14(10)18-16(22-13)19-15(20)12-8-9-4-1-2-6-11(9)21-12/h1-8H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWNLYBAYUOCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)

![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5728714.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)

![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)

![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)
![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)